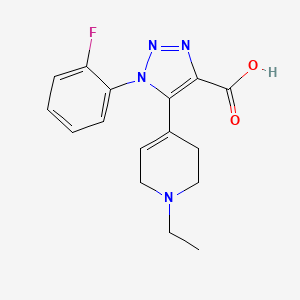![molecular formula C11H13F3N6 B11781244 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is a heterocyclic compound that contains a trifluoromethyl group, a triazolo[1,5-a]pyrimidine ring, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.
Industrial Production Methods
Industrial production methods for this compound may involve scale-up of the microwave-assisted synthesis or other high-throughput synthetic techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolo[1,5-a]pyrimidine ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazolo[1,5-a]pyrimidine ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and appropriate catalysts or additives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its potential as a pharmacophore.
Industry: The compound finds applications in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the triazolo[1,5-a]pyrimidine ring can engage in hydrogen bonding and π-π interactions with target proteins . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine: This compound shares the triazolo[1,5-a]pyrimidine core but lacks the trifluoromethyl group and piperidine moiety.
1-(5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-ylamine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine is unique due to the combination of the trifluoromethyl group, triazolo[1,5-a]pyrimidine ring, and piperidine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13F3N6 |
|---|---|
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-4-amine |
InChI |
InChI=1S/C11H13F3N6/c12-11(13,14)8-5-9(19-3-1-7(15)2-4-19)20-10(18-8)16-6-17-20/h5-7H,1-4,15H2 |
Clave InChI |
XTBLHWLDXCGLRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C2=CC(=NC3=NC=NN23)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781173.png)

![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)
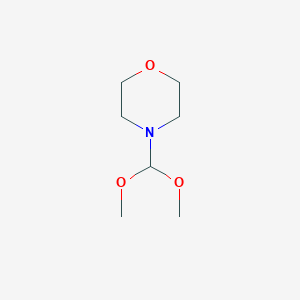

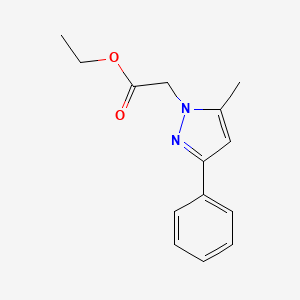
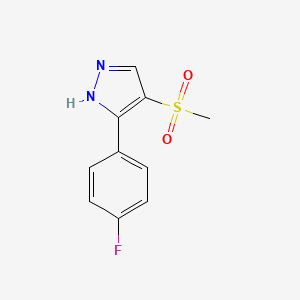
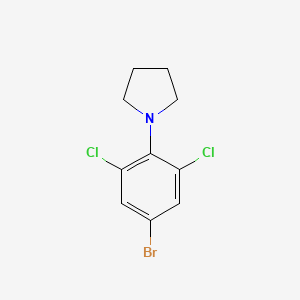
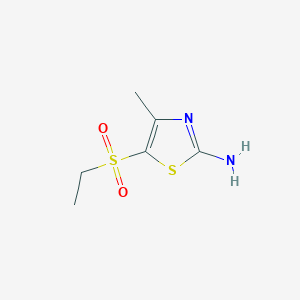
![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)

